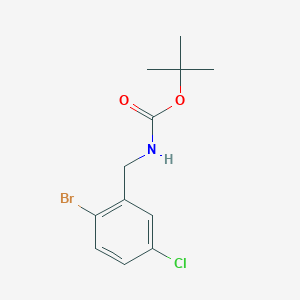

tert-Butyl 2-bromo-5-chlorobenzylcarbamate

Description

tert-Butyl 2-bromo-5-chlorobenzylcarbamate is a halogenated aromatic compound featuring a tert-butyl carbamate group attached to a benzyl moiety substituted with bromine (at position 2) and chlorine (at position 5). This structure combines steric bulk from the tert-butyl group with the electronic effects of halogens, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIMWHBZORIATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-chlorobenzylcarbamate typically involves the reaction of 2-bromo-5-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate group serves as a protective group for amines. Under acidic conditions, the tert-butyl group undergoes cleavage to regenerate the free amine.

Mechanism :

-

Protonation of the carbamate oxygen.

-

Formation of a carbocation intermediate (tert-butyl cation).

Conditions :

-

Reagent : Trifluoroacetic acid (TFA), HCl in dioxane, or formic acid .

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or aqueous mixtures.

Nucleophilic Aromatic Substitution (SNAr)

The bromo and chloro substituents on the benzyl ring enable nucleophilic substitution, with bromine being more reactive due to its lower bond dissociation energy.

Key Findings :

-

Bromine at position 2 undergoes SNAr with secondary amines (e.g., morpholine) in the presence of Pd catalysts .

-

Chlorine at position 5 remains inert under mild conditions but participates in Ullmann-type couplings at elevated temperatures (>120°C) .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom facilitates cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Reaction :

Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : Cs₂CO₃ or K₃PO₄.

Buchwald-Hartwig Amination

Reaction :

Conditions :

Stability and Side Reactions

-

Thermal Stability : The carbamate group decomposes above 200°C, releasing isobutylene and CO₂.

-

Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) leads to hydrolysis of the carbamate to form a urea derivative.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:

tert-Butyl 2-bromo-5-chlorobenzylcarbamate serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for multiple functionalization reactions, making it a valuable precursor in synthetic organic chemistry.

Reactivity Overview:

The compound is characterized by its ability to undergo various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of substituted benzylcarbamates.

- Oxidation and Reduction: It can be oxidized to form oxides or reduced to yield dehalogenated products.

- Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions, producing amines and carbon dioxide.

Medicinal Chemistry

Pharmaceutical Intermediates:

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique halogenated structure enhances its reactivity towards biological targets, making it useful in drug development.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound facilitated the introduction of bioactive groups that exhibited cytotoxic effects against cancer cell lines, showcasing its potential in therapeutic applications.

Biological Studies

Enzyme-Substrate Interaction Probes:

This compound is employed as a probe in biological studies to investigate enzyme-substrate interactions and protein modifications. Its reactivity allows researchers to study how enzymes interact with substrates at a molecular level.

Case Study: Protein Modification Analysis

Research involving this compound highlighted its role in modifying specific amino acid residues within proteins. This modification was crucial for understanding protein function and dynamics, leading to insights into disease mechanisms .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it suitable for manufacturing various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-chlorobenzylcarbamate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack. The carbamate group provides stability to the molecule and can undergo hydrolysis under specific conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with tert-butyl 2-bromo-5-chlorobenzylcarbamate:

Key Observations:

- Halogen Effects: The 2-bromo-5-chloro substitution in the target compound contrasts with analogs like tert-butyl 2-bromo-5-fluorobenzoate (5-fluoro).

- Carbamate vs. Ester : The tert-butyl carbamate group in the target compound offers greater hydrolytic stability compared to methyl or benzoate esters, which could improve metabolic stability in drug candidates .

Biological Activity

tert-Butyl 2-bromo-5-chlorobenzylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C11H13BrClN3O2

- Molecular Weight : 304.6 g/mol

- CAS Number : 57260-73-8

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and transcription factors involved in disease processes.

Key Mechanisms :

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to cancer proliferation and inflammatory pathways.

- Transcription Factor Modulation : Research indicates that it may inhibit transcription factors such as TEAD, which are crucial in regulating gene expression linked to cancer and other diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Cytotoxicity | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation | |

| Enzyme Inhibition | Inhibits specific phosphatases |

Case Studies

Several studies have investigated the effects of this compound on various cell lines and animal models:

- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibits the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Inflammatory Models : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Pharmacokinetics : The compound shows high gastrointestinal absorption and low blood-brain barrier permeability, making it suitable for oral administration while minimizing central nervous system side effects .

Research Findings

Recent research highlights the versatility of this compound in therapeutic applications:

- Cancer Therapy : Its ability to modulate key signaling pathways positions it as a candidate for combination therapies in oncology.

- Autoimmune Disorders : The anti-inflammatory properties suggest potential applications in treating autoimmune conditions where inflammation plays a critical role.

Q & A

Basic Research Questions

Q. What are optimal synthetic strategies for tert-butyl 2-bromo-5-chlorobenzylcarbamate to maximize yield and purity?

- Methodological Answer : A multi-step approach is typically employed, starting with halogenation and followed by carbamate protection. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions (e.g., DCM as solvent, DIEA as base) . Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Monitor intermediates using TLC and confirm final structure via / NMR .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : NMR will show distinct peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). NMR confirms carbamate carbonyl (δ ~155 ppm) and halogenated aromatic carbons .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and stereochemistry. Ensure slow evaporation from a hexane/EtOAc mixture to grow suitable crystals.

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H] or [M+Na]) .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the reactivity of tert-butyl benzylcarbamates in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents activates the aryl ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromo group can be selectively replaced via Pd-catalyzed cross-coupling (e.g., Pd(PPh), KCO, toluene/EtOH). Kinetic studies (monitored via GC-MS) reveal that Cl at the 5-position sterically hinders meta-substitution, directing reactivity to the ortho-Br site . DFT calculations (B3LYP/6-31G*) further predict charge distribution and transition-state geometries .

Q. What mechanistic insights explain competing SN1/SN2 pathways during carbamate deprotection?

- Methodological Answer : Deprotection of the tert-butyl group (e.g., using TFA in DCM) proceeds via an SN1 mechanism due to the stability of the tert-butyl carbocation intermediate. Evidence includes:

- Kinetic Isotope Effects : in deuterated solvents supports carbocation formation .

- Stereochemical Scrambling : Racemization observed in chiral derivatives confirms a planar intermediate .

- Computational Modeling : MD simulations (Amber force field) show solvolysis rates correlate with solvent polarity (dielectric constant >15 favors SN1) .

Q. How can contradictory literature data on reaction yields be resolved systematically?

- Methodological Answer : Apply factorial experimental design (e.g., Box-Behnken or Taguchi methods) to isolate critical variables. For example, in Mo(CO)-catalyzed reactions, factors like catalyst loading (0.5–2 mol%), temperature (40–80°C), and solvent polarity (toluene vs. DMF) are optimized via response surface methodology. Statistical tools (ANOVA, p < 0.05) identify significant interactions, while reproducibility tests (n ≥ 3) reduce error margins .

Q. What role do computational methods play in predicting tert-butyl carbamate stability?

- Methodological Answer : Density Functional Theory (DFT) at the ωB97X-D/cc-pVTZ level calculates bond dissociation energies (BDEs) for the C–O carbamate bond. Solvent effects (e.g., PCM model for DCM) and substituent Hammett parameters () predict hydrolytic stability. For instance, electron-withdrawing groups (Br, Cl) lower BDEs by 5–8 kcal/mol, increasing susceptibility to acidolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.